molecular formula C12H10BrF4NO2 B6294481 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine CAS No. 2271442-93-2

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine

Cat. No. B6294481
CAS RN: 2271442-93-2
M. Wt: 356.11 g/mol
InChI Key: YIVORBYHUHUUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine” is a chemical compound with the molecular formula C12H10BrF4NO2 . It is a complex organic compound that contains bromine, fluorine, and trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a morpholine ring, which is bonded to a benzoyl group that carries bromo, fluoro, and trifluoromethyl substituents .

Mechanism of Action

The exact mechanism of action of 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, this compound has been found to have an effect on the activity of certain ion channels, which can affect the electrical activity of cells.

Advantages and Limitations for Lab Experiments

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has a wide range of applications in organic synthesis and scientific research. However, this compound also has some limitations. It is not very soluble in water, and it can be toxic if ingested or inhaled. Additionally, it can be corrosive to certain metals.

Future Directions

There are a number of potential future directions for 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine. It could be used in further studies of enzyme kinetics and drug metabolism, as well as in studies of the structure and function of proteins and other biological molecules. Additionally, it could be used in the development of new drugs and other therapeutic agents. Finally, it could be used in the development of new materials and technologies, such as sensors and catalysts.

Synthesis Methods

The synthesis of 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine is a multi-step process that involves the reaction of 2-bromo-6-fluoro-3-trifluoromethylbenzoic acid with morpholine in the presence of a base. The reaction is typically carried out in a mixture of methanol and tetrahydrofuran, with a base such as potassium hydroxide or sodium hydroxide. The reaction produces this compound in yields of up to 90%. The product can then be isolated by precipitation or distillation, depending on the desired purity.

Scientific Research Applications

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an experimental tool in studies of enzyme kinetics and drug metabolism. Additionally, this compound has been used in studies of the structure and function of proteins and other biological molecules.

properties

IUPAC Name

[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF4NO2/c13-10-7(12(15,16)17)1-2-8(14)9(10)11(19)18-3-5-20-6-4-18/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVORBYHUHUUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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